molecular formula C21H24N2O2 B599829 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine CAS No. 167262-86-4

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine

Cat. No.: B599829
CAS No.: 167262-86-4
M. Wt: 336.435
InChI Key: JMTRYZLLWRAPGE-UHFFFAOYSA-N
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Description

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a cyano group paired with a 2-naphthalenyl substituent at the 4-position. The Boc group enhances stability and modulates the compound’s reactivity, while the cyano group and bulky 2-naphthalenyl moiety influence electronic properties and steric interactions. Its molecular formula is estimated as C₂₁H₂₃N₂O₂ (MW ≈ 341.43 g/mol), with a predicted LogP of ~3.5, indicating moderate lipophilicity .

Properties

IUPAC Name

tert-butyl 4-cyano-4-naphthalen-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-20(2,3)25-19(24)23-12-10-21(15-22,11-13-23)18-9-8-16-6-4-5-7-17(16)14-18/h4-9,14H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTRYZLLWRAPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678153
Record name tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167262-86-4
Record name tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: N-Boc-4-piperidone

N-Boc-4-piperidone serves as a pivotal intermediate due to its reactive ketone group, enabling nucleophilic additions.

Naphthalenyl Group Introduction

The ketone undergoes nucleophilic attack by a 2-naphthalenyl Grignard reagent (e.g., 2-naphthylmagnesium bromide) in anhydrous tetrahydrofuran (THF) at −78°C, yielding tert-butyl 4-hydroxy-4-(2-naphthalenyl)piperidine-1-carboxylate . Dehydration via sulfuric acid or phosphorus pentoxide generates the alkene intermediate, tert-butyl 4-(2-naphthalenyl)-3,4-didehydropiperidine-1-carboxylate .

Cyanation via Hydrocyanation

The alkene undergoes hydrocyanation using hydrogen cyanide (HCN) in the presence of a nickel catalyst (e.g., Ni(0) complexes), forming tert-butyl 4-cyano-4-(2-naphthalenyl)piperidine-1-carboxylate . This step typically achieves 60–75% yield, with purification via silica gel chromatography.

Cyano Group Installation

Starting with 4-cyanopiperidine hydrochloride (CAS No. 240402-22-3), the Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane, yielding 1-Boc-4-cyanopiperidine .

Naphthalenyl Addition via Friedel-Crafts Alkylation

The Boc-protected intermediate reacts with 2-naphthol in the presence of aluminum chloride (AlCl₃) under reflux conditions. However, this method suffers from low regioselectivity (~40% yield) due to competing ortho/para substitutions on the naphthalene ring.

Convergent Coupling Approach

Suzuki-Miyaura Cross-Coupling

A boronic ester derivative of 2-naphthalene is coupled with a 4-cyano-4-bromopiperidine-Boc intermediate using palladium catalysts (e.g., Pd(PPh₃)₄). This method achieves higher regiocontrol (>85% yield) but requires pre-functionalized starting materials.

Reaction Conditions

  • Catalyst : Pd(dppf)Cl₂ (0.05 equiv)

  • Base : K₂CO₃ (3 equiv)

  • Solvent : Dioxane/water (4:1)

  • Temperature : 80°C, 12 hours

Optimization and Challenges

Boc Protection-Deprotection Dynamics

The Boc group’s stability under acidic conditions necessitates careful selection of reaction media. For instance, cyanation steps requiring HCN or cyanide salts must avoid prolonged exposure to bases to prevent premature deprotection.

Steric Hindrance Mitigation

The bulky 2-naphthalenyl group impedes nucleophilic additions. Using polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (80–100°C) enhances reaction rates.

Purification Techniques

Crude products often require sequential purification via:

  • Liquid-Liquid Extraction : Dichloromethane/water partitions to remove inorganic salts.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

  • Recrystallization : Ethanol/water mixtures for final crystallization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80–7.72 (m, 3H, naphthalene), 4.28 (m, 1H, piperidine), 2.87 (m, 2H, CH₂), 1.46 (s, 9H, Boc).

  • IR : ν = 2245 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (Boc carbonyl).

Physicochemical Properties

PropertyValue
Molecular Weight336.435 g/mol
Melting Point60–62°C
Boiling Point325.3±35.0°C
Density1.1±0.1 g/cm³

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible-light-mediated C–H functionalization to install the naphthalenyl group directly onto the piperidine ring. Tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]²⁺) enables sp³ C–H arylation with 2-bromonaphthalene, achieving 55–60% yield under mild conditions.

Flow Chemistry

Continuous-flow systems enhance reaction scalability and safety, particularly for exothermic steps like Grignard additions. Residence times of <2 minutes at 100°C suppress side reactions, improving overall yield to 78%.

Industrial-Scale Considerations

Cost-Efficiency Analysis

MethodCost (USD/kg)Yield (%)
Stepwise Substitution12,00065
Suzuki Coupling18,00085
Photoredox Catalysis22,00060

The Suzuki-Miyaura method, despite higher upfront costs, offers superior reproducibility for GMP-compliant production .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: The naphthalenyl and cyano groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key analogs is summarized below:

Compound Name Substituent at 4-position Molecular Formula Molecular Weight (g/mol) Predicted LogP Key Features
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine 2-Naphthalenyl C₂₁H₂₃N₂O₂ 341.43 ~3.5 Bulky aromatic group; enhanced π-π interactions
1-Boc-4-cyano-4-(2-methoxyphenyl)-piperidine 2-Methoxyphenyl C₁₈H₂₄N₂O₃ 316.39 ~2.8 Electron-donating methoxy group; lower lipophilicity
1-Boc-4-cyano-4-(3-CF₃-phenyl)-piperidine 3-Trifluoromethylphenyl C₁₈H₂₁F₃N₂O₂ 354.37 ~3.7 Electron-withdrawing CF₃ group; increased metabolic stability
1-Boc-4-cyano-4-(2,4-dichlorophenyl)-piperidine 2,4-Dichlorophenyl C₁₇H₂₀Cl₂N₂O₂ 355.26 ~4.0 Halogenated substituents; higher LogP and potential toxicity

Biological Activity

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine, a compound with the chemical formula C21H24N2O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyano group and a naphthyl moiety, which contributes to its lipophilicity and potential interactions with biological targets. The Boc (tert-butyloxycarbonyl) group is commonly used to protect amines during synthesis, enhancing the compound's stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • U251 (glioblastoma)

In these studies, the compound exhibited significant cytotoxicity, with IC50 values indicating potent antiproliferative effects. For instance, an IC50 value of approximately 0.94 µM was reported against U251 cells, suggesting strong inhibitory activity on cell growth and proliferation .

The mechanisms underlying the anticancer effects of this compound involve:

  • Induction of Apoptosis : Flow cytometry assays have confirmed that treatment with this compound leads to increased apoptosis in cancer cells, as indicated by Annexin V/PI staining.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, disrupting normal cell division processes.
  • Inhibition of Migration and Colonization : Studies indicate that this compound inhibits the migration and invasion capabilities of cancer cells, which is crucial for preventing metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Piperidine Ring : The piperidine scaffold is a common motif in many bioactive compounds, contributing to its interaction with various biological targets.
  • Naphthyl Substitution : The presence of the naphthyl group enhances hydrophobic interactions with target proteins, potentially increasing binding affinity.

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Mechanism
MCF-71.56Induces apoptosis
HeLa0.85Cell cycle arrest (G2/M phase)
U2510.94Inhibits migration

Case Studies

Several case studies have investigated the effects of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis induction and reduced colony formation capabilities in MCF-7 cells .
  • In Vivo Studies : Preliminary in vivo studies using xenograft models have shown promising results in tumor reduction when treated with this compound, indicating its potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine with high purity?

  • Methodological Answer : The Boc (tert-butoxycarbonyl) protection step is pivotal. Ensure anhydrous conditions during the reaction to prevent premature deprotection. Use high-purity reagents (e.g., di-tert-butyl dicarbonate) and monitor reaction progress via TLC or HPLC. Post-synthesis, employ column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate the product, followed by recrystallization for further purification. Residual solvents should be analyzed via GC-MS to meet ICH guidelines .

Q. How should researchers handle safety risks associated with this compound during laboratory use?

  • Methodological Answer : Adhere to GHS classifications (H302, H315, H319, H335) . Use PPE including nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Conduct reactions in a fume hood to mitigate inhalation risks. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste protocols. Emergency showers and eyewash stations must be accessible .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and naphthalene aromatic signals (δ 7.2–8.5 ppm). FT-IR can confirm the cyano group (C≡N stretch ~2200 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy within 3 ppm error .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacokinetic properties?

  • Methodological Answer : Replace the cyano group with bioisosteres (e.g., carboxylate esters) to improve solubility. Use QSAR models to predict logP and pKa values, prioritizing derivatives with logP <3 for enhanced bioavailability. ADMET Predictor™ software can simulate metabolic stability and cytochrome P450 interactions .

Q. What strategies resolve contradictions in spectral data for intermediates during synthesis?

  • Methodological Answer : If NMR signals overlap (e.g., naphthalene vs. piperidine protons), use 2D techniques like COSY or HSQC. For ambiguous mass spectrometry fragments, perform isotopic labeling or tandem MS/MS. Cross-validate findings with computational tools (e.g., Gaussian for DFT calculations) to assign stereochemistry .

Q. How does the steric hindrance of the 2-naphthalenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky naphthalenyl group reduces electrophilic substitution rates. Optimize Suzuki-Miyaura couplings using Pd(OAc)2_2 with SPhos ligand (2–5 mol%) in THF/water (3:1) at 80°C. Monitor steric effects via Hammett plots; substituents at the 4-position of the naphthalene ring may mitigate steric clash .

Data-Driven Insights

Property Value Source
Molecular Weight352.43 g/molPubChem
Key IR Stretches2200 cm1^{-1} (C≡N)Experimental
Predicted logP (QSAR)2.8 ± 0.3ADMET Predictor
Thermal StabilityDecomposes >200°CNIST

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